N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(20-17-7-8-19(17)9-13-23-14-10-19)15-3-5-16(6-4-15)21-11-1-2-12-21/h1-6,11-12,17H,7-10,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYGRRFNRIBRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the pyrrole and benzamide moieties. Common reagents used in these reactions include spirocyclic precursors, pyrrole derivatives, and benzoyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrrole rings are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide is being explored for its potential as a pharmaceutical agent due to its structural diversity, which may lead to various biological activities. Preliminary studies indicate that it could exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further investigation in drug development.
Anticancer Activity
Research has shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance, studies have indicated that the compound may inhibit the NF-kB signaling pathway, which is crucial in various cancers.
Neuropharmacology
Given the presence of the pyrrole moiety, this compound may also be investigated for neuropharmacological applications. Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially leading to treatments for neurological disorders.
Case Study 1: Anticancer Properties
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests have shown that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Benzamide Derivatives
The benzamide scaffold is widely explored in medicinal chemistry. Key comparisons include:
Key Observations :
- Spirocyclic vs. Linear Substituents : The 7-oxaspiro group in the target compound likely enhances metabolic stability compared to linear analogs like Rip-B, which lack conformational constraints .
Physicochemical Properties
- Hydrogen Bonding : The 7-oxaspiro ether may introduce additional hydrogen-bond acceptors, improving solubility relative to purely hydrophobic analogs like Rip-B .
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic nonane ring, a pyrrole moiety, and an amide functional group, contributing to its diverse biological properties. The molecular formula is with a molecular weight of approximately 283.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 283.34 g/mol |
| CAS Number | 2320178-18-3 |
| Solubility | Not available |
| LogP | 2.7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Nonane Ring : This can be achieved through cyclization reactions involving suitable precursors such as diols or diketones under acidic or basic conditions.
- Introduction of the Pyrrole Moiety : The pyrrole ring can be introduced via condensation reactions between an amine and a diketone or through cyclization reactions involving appropriate precursors.
- Amidation : The final step usually involves the formation of the amide bond through reaction with an appropriate acid chloride or anhydride.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
1. Antitumor Activity :
Research has shown that compounds with similar structural features can inhibit specific oncogenic pathways, particularly those involving KRAS mutations, which are prevalent in various cancers . For example, derivatives have demonstrated dose-dependent antitumor effects in xenograft models.
2. Enzyme Inhibition :
The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways related to cancer proliferation .
3. Receptor Modulation :
It could modulate receptor activity by altering signaling pathways, which is crucial for developing therapeutic agents targeting various diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Binding to enzymes and inhibiting their activity.
- Receptor Interaction : Modulating receptor function and downstream signaling cascades.
- DNA Interaction : Potentially intercalating with DNA or binding to specific sequences, thereby influencing gene expression .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Efficacy in Xenograft Models :
-
Inhibition of Enzymatic Activity :
- Research indicated that similar compounds could inhibit lipoxygenase, reducing pro-inflammatory mediator production, suggesting potential applications in inflammatory diseases .
- Screening Assays for Biological Activity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis involving spirocyclic intermediate formation (e.g., 7-oxaspiro[3.5]nonane derivatives) followed by benzamide coupling via amidation. Key steps include:
- Ring-closing metathesis or acid-catalyzed cyclization to construct the spiro-oxa core .
- Buchwald-Hartwig coupling or Ullmann-type reactions for introducing the pyrrole moiety at the 4-position of benzamide .
- Purification : Use of high-resolution reverse-phase HPLC (e.g., Chromolith or Purospher® STAR columns) to isolate intermediates and final product .
Q. Which analytical techniques are most effective for characterizing the spirocyclic and benzamide moieties in this compound?
- Structural Confirmation :
- X-ray crystallography for unambiguous spirocyclic geometry determination (e.g., bond angles and torsion angles in 7-oxaspiro[3.5]nonane) .
- 2D NMR (HSQC, HMBC) to resolve overlapping signals in the spiro-oxa and pyrrole regions .
- Purity Assessment :
- HPLC-UV/Vis with λmax ~255 nm (based on benzamide/pyrrole chromophores) .
- Mass spectrometry (HRMS) for molecular ion validation (expected m/z ± 0.001 Da) .
Advanced Research Questions
Q. How does the spirocyclic oxygen atom in 7-oxaspiro[3.5]nonane influence the compound’s bioactivity and target binding?
- Mechanistic Insight : The oxygen atom in the spiro ring enhances hydrogen-bonding interactions with target proteins (e.g., observed in PROTACs with similar spiro scaffolds) . Computational studies (MD simulations, docking) suggest the oxygen stabilizes binding pockets via water-mediated networks.
- Experimental Validation : Compare activity of the oxygen-containing spiro analog vs. non-oxygenated spiro derivatives in enzyme inhibition assays (e.g., AR degradation in PROTAC models) .
Q. What strategies mitigate poor aqueous solubility of this compound in preclinical formulations?
- Approaches :
- Salt formation : Hydrochloride or acetate salts improve solubility (pH-dependent dissolution; validated via pH-solubility profiles using ammonium acetate buffers) .
- Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances bioavailability (particle size <200 nm confirmed via DLS) .
Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability across in vitro and in vivo models?
- Root Cause Analysis :
- Species-specific metabolism : Test cytochrome P450 (CYP) isoforms (e.g., CYP3A4 vs. CYP2D6) using liver microsomes from human, rat, and mouse .
- Tissue distribution studies : Radiolabeled compound tracking (e.g., ³H or ¹⁴C) to assess accumulation in metabolically active organs .
Q. What are the structure-activity relationship (SAR) trends for modifying the pyrrole substituent in this benzamide scaffold?
- Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
